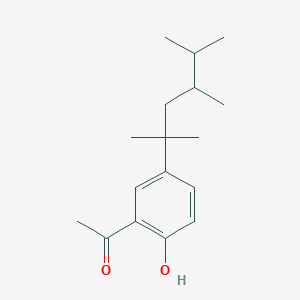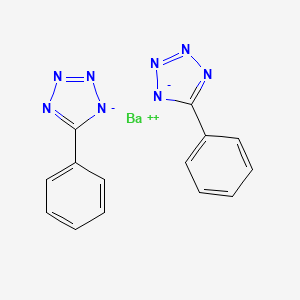![molecular formula C11H18N4O4S B13767463 [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate CAS No. 73806-63-0](/img/structure/B13767463.png)
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an azaniumylidene group with a dihydroindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate typically involves multiple steps, including the formation of the azaniumylidene group and the dihydroindole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include dimethylamine and ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets .
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech fields .
Mechanism of Action
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular health .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate, particularly in its amine and ether functionalities.
Adapalene Related Compound E: This compound, used in pharmaceutical applications, also features a complex structure with multiple functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an azaniumylidene group and a dihydroindole moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73806-63-0 |
|---|---|
Molecular Formula |
C11H18N4O4S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C11H16N4.H2O4S/c12-11(13)14-6-5-9-7-8-3-1-2-4-10(8)15-9;1-5(2,3)4/h1-4,9,15H,5-7H2,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
IIURZXVKNVUDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
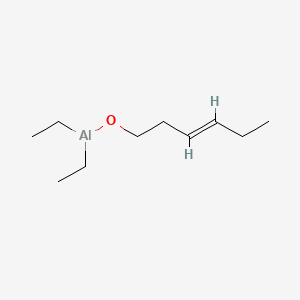
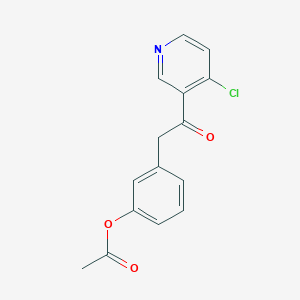
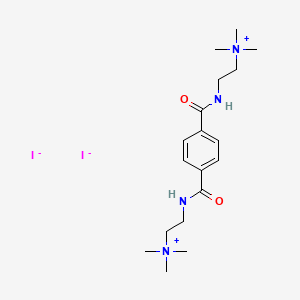
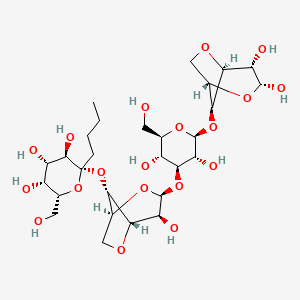
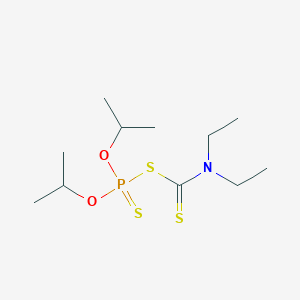
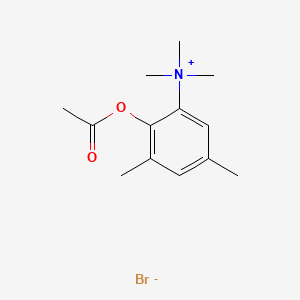
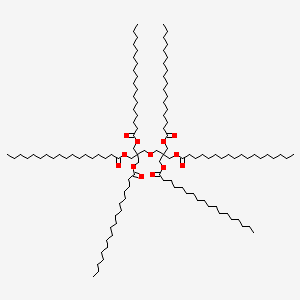
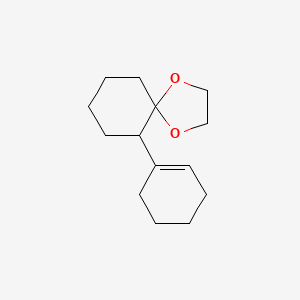

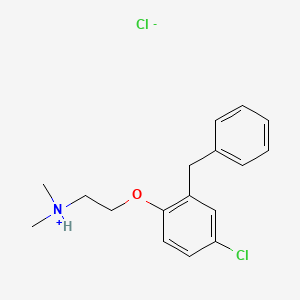
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
